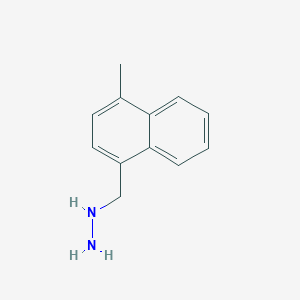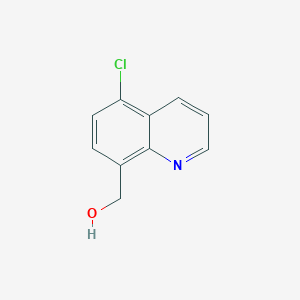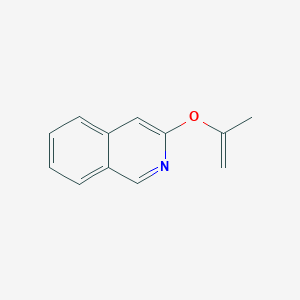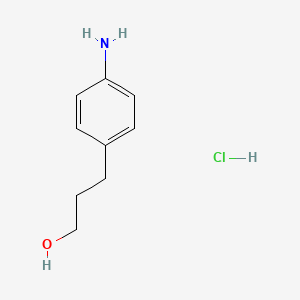![molecular formula C10H9NO3 B11905746 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure combining a furan ring fused to a pyridine ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid typically involves the following steps:
Formation of the Furo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Propanoic Acid Moiety: The furo[3,2-c]pyridine core is then reacted with a suitable propanoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
3-(2-Furyl)propanoic acid: Similar structure but lacks the pyridine ring.
3-(Pyridin-2-yl)propanoic acid: Similar structure but lacks the furan ring.
3-(Pyridin-3-yl)propanoic acid: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness: 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is unique due to the fusion of the furan and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-furo[3,2-c]pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)2-1-8-5-7-6-11-4-3-9(7)14-8/h3-6H,1-2H2,(H,12,13) |
InChI-Schlüssel |
YOGKNEODBGVZNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1OC(=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



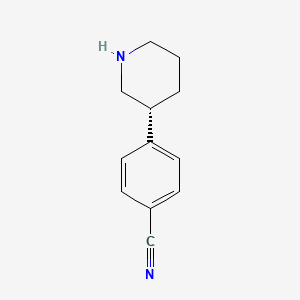
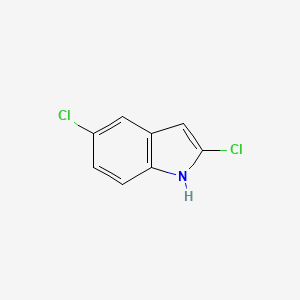

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)


